N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 1224009-36-2
Cat. No.: VC11860108
Molecular Formula: C18H18BrN5O2S
Molecular Weight: 448.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224009-36-2 |
|---|---|
| Molecular Formula | C18H18BrN5O2S |
| Molecular Weight | 448.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C18H18BrN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25) |
| Standard InChI Key | HZEGLBRIEMWMLE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
Introduction
1. Overview of the Compound
N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-13thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic organic compound. It contains several functional groups and structural features that are significant in medicinal chemistry:
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4-Bromophenyl Group: The bromine atom attached to the phenyl ring often enhances the compound's lipophilicity and can influence biological activity by enabling halogen bonding with target proteins.
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Thiazolopyrimidine Core: This bicyclic structure is common in bioactive molecules and is often associated with antimicrobial, anticancer, or enzyme-inhibitory properties.
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Piperidine Substituent: Piperidine is a six-membered nitrogen-containing ring that frequently appears in pharmaceuticals due to its role in improving solubility and receptor binding.
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Acetamide Functionality: The acetamide group can act as a hydrogen bond donor/acceptor, enhancing interactions with biological targets.
2. Potential Applications
Compounds with similar structures to N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide have been investigated for various applications:
Antimicrobial Activity
Thiazolopyrimidines are known to exhibit antimicrobial properties by targeting bacterial enzymes or cell wall synthesis. The presence of bromine may enhance activity against resistant strains due to increased binding affinity.
Anticancer Potential
The thiazolopyrimidine core has been studied for its ability to inhibit kinases or other cancer-related enzymes. The piperidine substituent may improve bioavailability and target specificity.
Enzyme Inhibition
Compounds with similar scaffolds have been reported as inhibitors of key enzymes in metabolic pathways or signaling cascades, making them candidates for treating diseases like diabetes or neurodegenerative disorders.
4. Synthesis Pathway
The synthesis of such compounds typically involves:
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Formation of the Thiazolopyrimidine Core: Cyclization reactions using thioureas and β-ketoesters under acidic or basic conditions.
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Bromination: Introduction of the bromine atom via electrophilic substitution on the phenyl ring.
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Piperidine Substitution: Nucleophilic substitution reactions to attach the piperidine group.
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Amidation Reaction: Coupling an acetic acid derivative with an amine group to form the acetamide linkage.
5. Biological Evaluation
Compounds like this are usually evaluated through:
In Vitro Studies
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Antimicrobial assays against Gram-positive/Gram-negative bacteria and fungi.
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Cytotoxicity assays on cancer cell lines like MCF7 (breast cancer).
In Silico Studies
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Molecular docking to predict binding affinity with biological targets.
Pharmacokinetics
Studies on absorption, distribution, metabolism, and excretion (ADME).
6. Data Gaps and Future Research
While specific data for this compound is unavailable in the provided results:
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Future studies should focus on synthesizing the compound and evaluating its pharmacological activity.
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Further computational modeling could predict its interaction with drug targets.
This compound's unique structure suggests it could be a promising candidate for drug development across multiple therapeutic areas.
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